molecular formula C14H21NO B1467102 {1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1247830-66-5

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B1467102
CAS RN: 1247830-66-5
M. Wt: 219.32 g/mol
InChI Key: ZPUKRTMWLGPBFS-UHFFFAOYSA-N
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Description

The compound {1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Chemical Reactivity Research has demonstrated innovative synthetic routes and chemical reactivities associated with pyrrolidine derivatives, which are crucial for developing agrochemicals and medicinal compounds. For instance, Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, highlighting the compound's utility in preparing valuable chemical intermediates (Ghelfi et al., 2003).

Crystal Structure and Theoretical Studies The crystal structure and theoretical studies, such as density functional theory (DFT) analyses, provide deep insights into the molecular configurations and electronic properties of pyrrolidine derivatives. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, offering a thorough conformational analysis through X-ray diffraction and DFT calculations. These studies reveal the physicochemical properties of the compounds, which are essential for further applications in material science and organic synthesis (Huang et al., 2021).

Applications in Materials Science and Medicinal Chemistry

Electro-Optic Materials Pyrrolidine derivatives have been explored for their potential in materials science, particularly in electro-optic applications. Facchetti et al. (2003) synthesized heterocycle-based chromophores, demonstrating their utility in nonlinear optical/electro-optic materials through layer-by-layer self-assembly techniques. These findings open avenues for using pyrrolidine derivatives in creating advanced materials with specific optical properties (Facchetti et al., 2003).

Chemosensors for Metal Ions The development of chemosensors based on pyrrolidine derivatives for detecting transition metal ions showcases their applicability in medicinal chemistry and environmental monitoring. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors that exhibit selectivity towards Cu2+ ions, demonstrating the potential of pyrrolidine derivatives in creating sensitive and selective sensors for metal ions (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)9-15-8-7-14(10-15)11-16/h3-6,14,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKRTMWLGPBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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